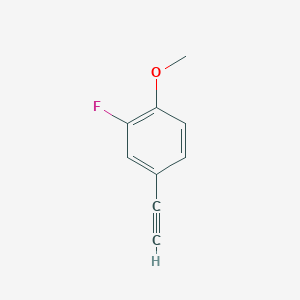

4-Ethynyl-2-fluoro-1-methoxybenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethynyl-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQZNIONNPEWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424053 | |

| Record name | 4-ethynyl-2-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120136-28-9 | |

| Record name | 4-ethynyl-2-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the Preparation of 4 Ethynyl 2 Fluoro 1 Methoxybenzene

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic approach to 4-ethynyl-2-fluoro-1-methoxybenzene points to a disconnection at the ethynyl (B1212043) C-C bond. This identifies a halogenated derivative of 2-fluoro-1-methoxybenzene as a key precursor. Specifically, 4-bromo-2-fluoro-1-methoxybenzene emerges as a common and commercially available starting material. sigmaaldrich.com This precursor allows for the introduction of the ethynyl group via well-established cross-coupling reactions.

Another viable precursor is 2-fluoro-4-methoxybenzaldehyde. This aldehyde can be converted to the target compound through a two-step sequence involving the addition of an ethynyl nucleophile to the carbonyl group, followed by dehydration. This route offers an alternative to cross-coupling strategies.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction

The introduction of the ethynyl group onto the aromatic ring is most commonly accomplished using transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in this regard.

Sonogashira Coupling and its Methodological Advancements

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this reaction typically involves the coupling of an aryl halide, such as 4-bromo-2-fluoro-1-methoxybenzene, with a protected or terminal alkyne. sigmaaldrich.com

The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.org Common alkynylating agents include trimethylsilylacetylene, which offers the advantage of being a liquid and preventing unwanted side reactions. The trimethylsilyl (B98337) protecting group can be readily removed in situ or in a subsequent step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or DBU. wikipedia.org

Recent advancements in Sonogashira coupling have focused on developing more efficient and milder reaction conditions. organic-chemistry.org These include the use of novel phosphine (B1218219) ligands and palladium complexes that can catalyze the reaction at room temperature and under copper-free conditions, which simplifies purification and reduces environmental impact. organic-chemistry.org The development of these advanced protocols has broadened the scope and applicability of the Sonogashira reaction in the synthesis of complex molecules. nih.gov

Table 1: Key Reagents in Sonogashira Coupling for this compound Synthesis

| Reagent Type | Examples | Role |

| Aryl Halide | 4-Bromo-2-fluoro-1-methoxybenzene | Electrophilic partner |

| Alkynylating Agent | Trimethylsilylacetylene, Ethynyltrimethylsilane | Source of the ethynyl group |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diethylamine | Neutralizes the hydrogen halide byproduct |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Other Palladium-Catalyzed Alkynylation Protocols

Beyond the traditional Sonogashira coupling, other palladium-catalyzed alkynylation methods have been developed. These include reactions that utilize different activating groups on the aromatic ring or alternative coupling partners. For instance, palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones has been demonstrated, showcasing the versatility of palladium catalysis in forming C-C bonds with alkynes. rsc.org While not directly applied to this compound in the provided sources, these methodologies suggest the potential for developing novel synthetic routes. Furthermore, palladium-catalyzed C-H fluorosilylation and 1,1-alkynyloxygenation of alkenes highlight the continuous innovation in palladium catalysis for C-H activation and functionalization. nih.govnih.gov

Electrophilic Aromatic Substitution as a Synthetic Approach

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. nih.gov In principle, the direct ethynylation of 2-fluoro-1-methoxybenzene could be envisioned. However, direct electrophilic alkynylation is not a standard or straightforward transformation.

The substituents on the benzene (B151609) ring, the fluorine atom and the methoxy (B1213986) group, play a crucial role in directing the regioselectivity of electrophilic attack. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. researchgate.netlibretexts.org The combined effect of these two substituents would direct incoming electrophiles to the positions ortho and para to the methoxy group.

While direct ethynylation via EAS is challenging, related EAS reactions are important for preparing the necessary precursors. For instance, the halogenation of 2-fluoroanisole (B128887) would be a key step in preparing the 4-bromo-2-fluoro-1-methoxybenzene precursor for Sonogashira coupling. masterorganicchemistry.com The conditions for such halogenations need to be carefully controlled to achieve the desired regioselectivity.

Regioselective Synthesis of this compound and Related Isomers

The regioselective synthesis of this compound is critical to ensure the correct isomer is obtained for its intended applications. The primary strategy for achieving high regioselectivity is through the use of a pre-functionalized starting material where the position of the incoming ethynyl group is predetermined.

The use of 4-bromo-2-fluoro-1-methoxybenzene as a precursor in the Sonogashira coupling ensures that the ethynyl group is introduced specifically at the 4-position. The bromine atom at this position provides a specific site for the palladium-catalyzed cross-coupling reaction to occur, leading to the desired product with high regioselectivity.

The synthesis of related isomers, such as 2-ethynyl-4-fluoro-1-methoxybenzene, would require a different starting material, for example, 2-bromo-4-fluoro-1-methoxybenzene. The principles of regioselective synthesis remain the same, relying on the specific placement of a leaving group (like a halogen) on the benzene ring to direct the cross-coupling reaction. The development of synthetic methods that allow for the selective synthesis of different isomers is crucial for structure-activity relationship studies in drug discovery and for fine-tuning the properties of organic materials. rsc.orgrsc.org

Exploration of Novel Synthetic Routes and Process Optimization

Research into the synthesis of this compound and related compounds is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. This includes the exploration of novel catalysts, such as nickel-based systems, which have shown promise in C-H activation and cross-coupling reactions. acs.org

Investigation of Chemical Reactivity and Transformation Pathways of 4 Ethynyl 2 Fluoro 1 Methoxybenzene

Reactions at the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne group is a cornerstone of the molecule's reactivity, participating in a variety of addition and coupling reactions. The electron-donating nature of the para-methoxy group increases the electron density of the ethynyl group, influencing its reactivity in several key transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications

As a terminal alkyne, 4-ethynyl-2-fluoro-1-methoxybenzene is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. The transformation is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.

The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The resulting triazole ring is a stable, aromatic linker, making this reaction exceptionally valuable in drug discovery, bioconjugation, and materials science. The presence of the fluoro and methoxy (B1213986) substituents on the benzene (B151609) ring can be used to fine-tune the properties of the resulting triazole-containing molecules.

Table 1: Representative Conditions for CuAAC Reaction

| Feature | Description |

| Alkyne Substrate | This compound |

| Azide Partner | Various organic azides (e.g., Benzyl azide) |

| Catalyst System | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |

| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) |

| Solvent | Typically a mixture like t-BuOH/H₂O or DMSO |

| Temperature | Room Temperature |

| Product | 1-(Substituted)-4-(2-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole |

[2+2] Cycloaddition Reactions and Subsequent Rearrangements Leading to Novel Chromophores

The electron-rich nature of the alkyne in this compound, enhanced by the para-methoxy group, makes it a suitable partner for [2+2] cycloaddition reactions with electron-deficient alkenes. A prominent example of this reactivity is the reaction with tetracyanoethylene (B109619) (TCNE).

This reaction proceeds through a [2+2] cycloaddition followed by a retroelectrocyclization (CA-RE) of the initially formed cyclobutene (B1205218) intermediate. The result is the formation of a highly conjugated 1,1,4,4-tetracyanobutadienyl (TCBD) derivative. youtube.com These TCBD-containing molecules are powerful push-pull chromophores, characterized by significant intramolecular charge-transfer (ICT) interactions. youtube.com The methoxy group acts as an electron donor ("push") and the TCBD unit as a strong electron acceptor ("pull"), leading to compounds with interesting photophysical and redox properties. youtube.comyoutube.com

Oxidative Homocoupling and Heterocoupling Reactions

The terminal C-H bond of the ethynyl group is sufficiently acidic to be removed by a base in the presence of a metal catalyst, enabling oxidative coupling reactions.

Homocoupling (Glaser-Hay Coupling): In the presence of a copper catalyst, such as copper(I) chloride with an amine base like TMEDA (tetramethylethylenediamine) and an oxidant (typically oxygen from the air), this compound can undergo oxidative homocoupling to form a symmetric 1,3-diyne. wikipedia.orgorganic-chemistry.org This reaction, known as the Glaser coupling or its Hay modification, results in the formation of 1,4-bis(2-fluoro-4-methoxyphenyl)buta-1,3-diyne. wikipedia.orgorganic-chemistry.org These symmetrical diynes are valuable building blocks for conjugated polymers and macrocycles. rsc.org

Heterocoupling (Sonogashira Coupling): The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org While this compound itself would be the alkyne component, its synthesis often starts from a halogenated precursor like 4-bromo-2-fluoroanisole . This precursor can be coupled with a terminal alkyne (as a heterocoupling partner) under Sonogashira conditions—typically a palladium catalyst, a copper(I) co-catalyst, and an amine base—to yield a variety of unsymmetrical diarylacetylene derivatives. libretexts.orgnih.gov This pathway is fundamental for creating complex molecular architectures.

Table 2: Overview of Oxidative Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Glaser-Hay Homocoupling | Self (another molecule of the title compound) | Cu(I) salt (e.g., CuCl), Amine Base (e.g., TMEDA), O₂ | Symmetrical 1,3-Diyne |

| Sonogashira Heterocoupling | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Amine Base | Unsymmetrical Diarylacetylene |

Hydrogenation and Reduction Pathways

The triple bond of the ethynyl group can be fully or partially reduced through catalytic hydrogenation. The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Partial Reduction to an Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage. This reaction yields 1-ethenyl-2-fluoro-4-methoxybenzene with syn-addition of hydrogen, resulting in a cis-alkene geometry if applicable to the substrate.

Complete Reduction to an Alkane: Employing a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) under moderate pressure leads to the complete saturation of the triple bond. youtube.com This process adds four hydrogen atoms across the alkyne, yielding 1-ethyl-2-fluoro-4-methoxybenzene .

Reactivity Influenced by the Fluorine Substituent

The fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and provides a site for specific substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. In contrast to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). organic-chemistry.orgnih.gov The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes this negatively charged intermediate, accelerating the reaction rate, even though the C-F bond is the strongest among the carbon-halogen bonds. organic-chemistry.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the fluorine atom). In this compound, the fluorine is at the 2-position. Its potential for undergoing SNAr would be influenced by the groups at the ortho (position 3, unsubstituted) and para (position 5, unsubstituted) positions. The existing methoxy and ethynyl groups are not strong EWGs. Therefore, displacing the fluorine atom via an SNAr mechanism would likely require harsh reaction conditions or the introduction of additional, powerful EWGs onto the ring. wikipedia.orgwright.edu

Impact on Aromatic Ring Activation/Deactivation

The methoxy group (-OCH3) is a strong activating group. masterorganicchemistry.com Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like the methoxy group, it also possesses lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The ethynyl group is generally considered a weakly deactivating group. Its sp-hybridized carbons are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to a slight inductive withdrawal of electron density.

In this compound, the powerful activating effect of the methoxy group is the dominant influence. It directs electrophilic attack primarily to the positions ortho and para to it. The position para to the methoxy group is already occupied by the ethynyl group. The two ortho positions are at C2 (occupied by fluorine) and C6. The fluorine atom at the C2 position, while deactivating, will also direct incoming electrophiles ortho and para to itself. Therefore, the combined directing effects of the methoxy and fluoro groups will strongly favor substitution at the C5 position, which is ortho to the fluoro group and meta to the ethynyl group.

Reactions Involving the Methoxy Group

The methoxy group in this compound can undergo specific chemical transformations. A primary reaction is demethylation, which converts the methoxy group into a hydroxyl group. This ether cleavage is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This transformation is significant as it provides a synthetic route to the corresponding phenol (B47542) derivative, which can then be used in a variety of other reactions.

Electrophilic and Nucleophilic Reactions on the Aromatic Core

The substituted benzene ring of this compound is amenable to both electrophilic and nucleophilic reactions, expanding its synthetic utility.

Oxidation Reactions of the Aromatic System

While the ethynyl group can be prone to oxidation, the aromatic ring itself can also undergo oxidation under specific and often harsh conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring. However, controlled oxidation can potentially lead to the formation of quinone-like structures, although this would require overcoming the stability of the aromatic system. It is important to note that the presence of the activating methoxy group can make the ring more susceptible to oxidative cleavage compared to an unsubstituted benzene ring.

Further Aromatic Substitution Patterns

The primary electrophilic aromatic substitution reactions for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. As previously discussed, the methoxy and fluoro groups are ortho, para-directors. masterorganicchemistry.com Given the existing substitution pattern, the most likely position for further electrophilic substitution is the C5 position.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the fluorine atom. For an SNAr reaction to occur, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. While the ethynyl group is weakly deactivating, the presence of an additional strongly electron-withdrawing group, such as a nitro group, introduced via electrophilic substitution, would significantly facilitate nucleophilic attack. In such a scenario, a nucleophile could displace the fluorine atom.

Derivatization Strategies and Functional Group Interconversions for Complex Molecular Architecture

The functional groups of this compound serve as handles for a variety of derivatization strategies, enabling the construction of more complex molecules. The terminal alkyne is particularly versatile. It can participate in:

Sonogashira coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

Click chemistry: The ethynyl group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Hydration: Treatment with acid and a mercury catalyst can hydrate (B1144303) the alkyne to form a methyl ketone.

Reduction: The alkyne can be selectively reduced to an alkene (using catalysts like Lindlar's catalyst) or to an alkane (via catalytic hydrogenation).

The methoxy group can be cleaved to a phenol, which can then be re-alkylated or used in reactions such as the Williamson ether synthesis. The fluorine atom can potentially be displaced via nucleophilic aromatic substitution, as mentioned earlier.

These derivatization strategies allow for the strategic modification of this compound, making it a valuable building block in the synthesis of complex organic molecules for various applications.

Below is a table summarizing the types of reactions and potential products for this compound.

Reaction Summary for this compound

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 4-Ethynyl-2-fluoro-1-methoxy-5-nitrobenzene |

| Demethylation | HBr or BBr₃ | 4-Ethynyl-2-fluorophenol |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl/Vinyl substituted alkyne |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole |

| Alkyne Reduction (to alkene) | H₂, Lindlar's catalyst | 4-Vinyl-2-fluoro-1-methoxybenzene |

| Alkyne Reduction (to alkane) | H₂, Pd/C | 4-Ethyl-2-fluoro-1-methoxybenzene |

Exploration of Advanced Applications and Research Frontiers for 4 Ethynyl 2 Fluoro 1 Methoxybenzene

Role in Medicinal Chemistry and Drug Discovery Research

The strategic placement of the ethynyl (B1212043), fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring makes 4-ethynyl-2-fluoro-1-methoxybenzene a valuable precursor in the synthesis of pharmacologically active molecules. These functional groups allow for a variety of chemical reactions, enabling the construction of complex molecular architectures with potential therapeutic applications.

Precursor for Pharmacologically Active Molecules and Drug Candidates

The most prominent example of this compound's role as a precursor is in the synthesis of Islatravir (also known as EFdA or MK-8591). nih.gov Islatravir is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the treatment of HIV-1 infection. nih.gov The synthesis of Islatravir involves the incorporation of the this compound moiety, highlighting the critical role of this compound as a starting material in the production of this important antiretroviral drug. nih.gov

Scaffolding for Enzyme Inhibitors and Ligands for Receptor Binding Assays

While direct studies specifically utilizing this compound as a scaffold for a broad range of enzyme inhibitors or ligands for receptor binding assays are not extensively documented in publicly available research, the structural motifs present in this compound are found in molecules with such activities. For instance, the fluoro-methoxyphenyl group is a feature in some inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are considered promising targets for anti-cancer drug development. nih.govebi.ac.uknih.gov The development of novel BET bromodomain inhibitors often involves the exploration of various scaffolds that can interact with the binding sites of these proteins. nih.govebi.ac.uknih.gov

The synthesis of ligands for receptor binding assays often requires molecular scaffolds that can be systematically modified to probe receptor-ligand interactions. The presence of the terminal alkyne in this compound allows for click chemistry reactions, a powerful tool for attaching fluorescent probes or other reporter groups, which are essential for receptor binding assays.

Development of Antiviral Agents, including Nucleoside Analogues

The development of Islatravir (EFdA) is a primary example of the application of this compound in the creation of antiviral agents. nih.gov Islatravir is a nucleoside analogue that, after intracellular phosphorylation to its triphosphate form, acts as a potent inhibitor of the HIV-1 reverse transcriptase enzyme. The unique 4'-ethynyl group, derived from the precursor, plays a crucial role in its mechanism of action, which involves both immediate and delayed chain termination of viral DNA synthesis.

The successful development of Islatravir underscores the potential of this compound as a key building block for a new generation of antiviral drugs, particularly nucleoside and nucleotide reverse transcriptase inhibitors (NRTIs).

Investigation of Potential Anti-inflammatory and Anticancer Activities in Derivatives

While specific studies on the anti-inflammatory and anticancer activities of direct derivatives of this compound are limited, related chemical structures containing fluorinated and methoxylated phenyl rings have shown promise in these areas. For example, various fluorinated benzofuran (B130515) derivatives have demonstrated both anti-inflammatory and anticancer properties. sigmaaldrich.com Similarly, chalcone (B49325) derivatives bearing methoxyphenyl groups have been investigated for their anti-inflammatory effects.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a 3-methoxyphenyl (B12655295) substituent has been explored for potential anticancer activity. mdpi.com These related studies suggest that the structural motifs present in this compound could be incorporated into novel derivatives with potential therapeutic effects in inflammation and cancer. However, direct experimental evidence for such derivatives is not yet widely available.

Contributions to Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound also suggests its potential utility in the field of materials science, particularly in the construction of advanced polymeric materials and functional molecular architectures.

Building Block for Supramolecular Architectures and Molecular Machines

There is currently no direct scientific literature available that specifically describes the use of this compound as a building block for supramolecular architectures or molecular machines. Supramolecular chemistry relies on non-covalent interactions to form large, well-organized structures. nih.gov The ethynyl group of this compound could potentially participate in π-stacking interactions, which are important in the formation of some supramolecular assemblies.

Molecular machines are single molecules or small groups of molecules that can perform machine-like movements in response to external stimuli. While the core structure of this compound does not inherently function as a molecular machine, its reactive ethynyl group could be used to attach it to larger, more complex molecular systems that do exhibit such properties. Further research is required to explore the potential of this compound in these advanced material science applications.

Integration into Organic Optoelectronic Materials

As a substituted aromatic acetylene (B1199291), this compound is a candidate monomer for the synthesis of advanced organic materials with applications in optoelectronics. The ethynyl group provides a site for polymerization and cross-linking reactions, while the fluoro and methoxy substituents on the benzene ring allow for the fine-tuning of electronic properties, solubility, and morphology of the resulting polymers or materials.

Vendor information categorizes the compound as a monomer for electronic materials, optical materials, and organic pigments, suggesting its utility in building larger, conjugated systems. Such systems are foundational for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the fluorine atom can enhance electron-accepting properties and improve the stability of materials, while the methoxy group can influence molecular packing and solubility. However, specific research detailing the performance of this compound within a functional optoelectronic device is not extensively documented in publicly available literature.

Application in Polyimide Oligomers and Curing Processes

A significant area of application for phenylethynyl compounds is in the production of high-performance thermosetting polyimides. mdpi.com this compound serves as a reactive end-capper for imide oligomers. These phenylethynyl-terminated imide (PETI) oligomers are precursors to robust polymer networks used in applications demanding extreme thermal and oxidative stability, such as aerospace structural composites and high-temperature adhesives. mdpi.comacs.org

The general process involves synthesizing a low-molecular-weight polyimide oligomer chain that is "capped" at each end with a phenylethynyl group. mdpi.com The presence of these terminal groups provides several advantages:

Processability : The oligomers have low melt viscosities, allowing for excellent processability using techniques like resin transfer molding (RTM). mdpi.commdpi.com

Controlled Curing : Upon heating to high temperatures (typically around 370°C), the terminal ethynyl groups undergo a complex series of reactions, including chain extension, cross-linking, and cyclization. mdpi.comnih.gov This curing process happens without the release of volatile by-products, which is a major advantage over traditional condensation-type polyimides, as it prevents voids in the final composite material. mdpi.com

Superior Properties : The resulting crosslinked network structure imparts exceptional thermal stability, a high glass transition temperature (Tg), resistance to solvents and radiation, and robust mechanical strength. mdpi.com

The substituents on the phenylethynyl end-capper play a crucial role. Introducing fluorine atoms into the polyimide backbone is a known strategy to improve properties such as solubility, dielectric constant, and optical transparency. mdpi.comresearchgate.net By extension, a fluoro-substituted end-capper like this compound could influence the curing kinetics and the final properties of the thermoset. For instance, electron-withdrawing groups can affect the reactivity of the ethynyl group during thermal curing. mdpi.com

Below is a table summarizing the typical properties of phenylethynyl-terminated imide oligomers, for which this compound is a potential precursor.

| Property | Typical Value Range | Significance |

| Oligomer Molecular Weight | 1,000 - 10,000 g/mol | Controls melt viscosity and flow before curing. mdpi.com |

| Melt Viscosity (uncured) | < 1 - 50 Pa·s | Low viscosity allows for easier processing and composite fabrication. mdpi.commdpi.com |

| Curing Temperature | 350 - 380 °C | High temperature required to activate the ethynyl group reaction. mdpi.commdpi.com |

| Glass Transition Temp. (Tg) (cured) | 270 - 390 °C | Indicates the high service temperature of the final material. mdpi.commdpi.com |

| Tensile Strength (cured film) | 50 - 140 MPa | Demonstrates the mechanical robustness of the cured polymer network. acs.orgmdpi.com |

This table represents general data for the class of phenylethynyl-terminated polyimides and is not specific to polymers derived from this compound.

Development of Chemical Sensor Technologies

The use of this compound in the development of chemical sensors has not been specifically reported in scientific literature. However, functional materials based on conjugated polymers are often explored for sensor applications. The terminal acetylene group allows for its incorporation into various polymer structures or for surface functionalization via "click chemistry" reactions. In theory, polymers derived from this compound could exhibit changes in their optical or electronic properties upon interaction with specific analytes, forming the basis of a sensor. The polarity and electron-donating/withdrawing nature of the fluoro and methoxy groups could influence selectivity towards certain chemical species.

Exploration of Fluorescence and Photophysical Properties in Derivatives

The photophysical properties, including fluorescence, of derivatives of this compound are an area of potential research interest. While specific studies on this compound are lacking, the core structure is a fluorophore. The combination of the methoxy (electron-donating) and fluoro (electron-withdrawing) groups on the phenyl ring, in conjugation with the ethynyl group, can create a "push-pull" system that often leads to interesting photophysical behaviors, such as solvatochromism (color change with solvent polarity).

Furthermore, some suppliers note its potential connection to materials exhibiting aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly fluorescent upon aggregation in a poor solvent or the solid state. This property is highly valuable for applications in OLEDs, chemical sensors, and bio-imaging. Research would be required to synthesize specific derivatives and confirm if they indeed exhibit AIE or other useful fluorescent properties.

Applications in Agrochemical Development

There is no direct evidence in published research to suggest that this compound is currently used in agrochemical development. However, fluorinated aromatic compounds are a well-established and important class of molecules in the agrochemical industry. Fluorine substitution can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. Similarly, the methoxybenzene (anisole) moiety is present in many biologically active compounds.

Research on structurally similar molecules indicates their use as intermediates in the synthesis of agrochemicals. Therefore, it is plausible that this compound could serve as a valuable building block for creating novel, complex molecules to be screened for potential herbicidal, fungicidal, or insecticidal activity. The ethynyl group, in particular, offers a reactive handle for chemists to elaborate the structure further.

Computational and Theoretical Studies on 4 Ethynyl 2 Fluoro 1 Methoxybenzene and Its Derivatives

Quantum Chemical Characterization of Electronic Structures and Molecular Conformations

The presence of the methoxy (B1213986) (-OCH3) and fluoro (-F) groups on the benzene (B151609) ring significantly influences the molecule's electronic properties and conformational preferences. The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.org Conversely, the fluorine atom is an electronegative element that withdraws electron density inductively. The interplay of these electronic effects governs the reactivity and intermolecular interactions of the molecule.

Conformational analysis of 4-Ethynyl-2-fluoro-1-methoxybenzene would likely focus on the orientation of the methoxy group relative to the benzene ring. Due to steric and electronic factors, the methyl group of the anisole moiety may not lie in the plane of the benzene ring. Computational studies on similar molecules, like 2,4-difluoroanisole, have been performed to determine the most stable conformations. ijrte.org Such analyses for this compound would involve rotating the C-O bond and calculating the energy at each rotational angle to identify the global and local energy minima.

Natural Bond Orbital (NBO) analysis is another powerful tool to understand the intramolecular interactions, such as hyperconjugation and steric repulsion, that stabilize or destabilize certain conformations. For instance, in related fluorinated compounds, intramolecular hydrogen bonds and other non-covalent interactions have been computationally investigated to understand their impact on molecular structure.

Table 1: Calculated Geometric Parameters for a Plausible Conformation of this compound (Illustrative)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-O bond length | ~1.37 Å |

| C≡C bond length | ~1.21 Å |

| C-H (ethynyl) bond length | ~1.06 Å |

| C-O-C bond angle | ~118° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules. Precise values would require specific DFT calculations.

Mechanistic Investigations of Chemical Transformations through Computational Modeling

Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

A key reaction for this compound is the Sonogashira coupling, a cross-coupling reaction that involves a terminal alkyne. DFT calculations have been extensively used to study the mechanism of palladium-catalyzed Sonogashira reactions. researchgate.netdigitellinc.com Such studies for this compound would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These calculations can reveal the activation energies for each step, providing insights into the reaction kinetics and the role of the fluorine and methoxy substituents on the catalytic process.

Another important class of reactions for ethynyl-substituted compounds is cycloaddition reactions. Computational studies, often using DFT, can model the concerted or stepwise nature of these reactions, for example, in [3+2] or [4+2] cycloadditions. nih.gov For this compound, theoretical investigations could predict its reactivity with various dipolarophiles or dienes and explain the regioselectivity and stereoselectivity of the resulting products.

Furthermore, computational chemistry can be employed to study the polymerization of this compound. Theoretical models can predict the stereochemistry and electronic properties of the resulting polymer, which is crucial for designing new materials with specific optical or electronic properties.

Prediction and Analysis of Spectroscopic Properties

Computational methods are widely used to predict and interpret various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic transitions.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemical calculations. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for its characterization. Computational studies on other fluorinated aromatic compounds have demonstrated the accuracy of these predictions. dntb.gov.ua

Vibrational Spectroscopy: The IR and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in the assignment of the experimental vibrational bands to specific molecular motions. DFT calculations have been successfully applied to predict the vibrational spectra of similar molecules like 4-(4-fluoro-phenyl)-1H-imidazole. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. mdpi.comscielo.org.za By calculating the energies of the electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This allows for the assignment of the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system. Studies on phenylacetylene and its derivatives have utilized TD-DFT to analyze their electronic spectra. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Predicted Peak/Region | Assignment |

|---|---|---|

| ¹H NMR | 7.0-7.5 ppm | Aromatic protons |

| 3.9 ppm | Methoxy protons | |

| 3.1 ppm | Ethynyl (B1212043) proton | |

| ¹³C NMR | 150-160 ppm | C-O, C-F |

| 110-125 ppm | Other aromatic carbons | |

| 80-85 ppm | Ethynyl carbons | |

| 56 ppm | Methoxy carbon | |

| ¹⁹F NMR | -110 to -130 ppm | Aromatic C-F |

| IR | ~3300 cm⁻¹ | ≡C-H stretch |

| ~2100 cm⁻¹ | C≡C stretch | |

| ~1250 cm⁻¹ | C-O stretch | |

| ~1100 cm⁻¹ | C-F stretch |

Note: These are illustrative values based on typical spectroscopic data for analogous compounds. Actual values would require specific quantum chemical calculations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Computational studies are instrumental in establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for derivatives of this compound. By systematically modifying the structure of the parent molecule and calculating relevant molecular descriptors, it is possible to build models that correlate these descriptors with biological activity or physical properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of this compound, QSAR studies could be used to predict their potential as, for example, enzyme inhibitors or receptor ligands. Molecular descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) can be calculated and used to build these models. QSAR studies on other fluorinated compounds have been successfully performed to predict their biological activities. nih.gov

Structure-Property Relationship (SPR): SPR studies aim to understand how changes in molecular structure affect the physical and chemical properties of a compound. nih.gov For derivatives of this compound, computational SPR studies could be used to design new materials with tailored properties, such as specific solubility, thermal stability, or optical characteristics. For example, by introducing different substituents on the phenyl ring, it is possible to modulate the electronic properties and, consequently, the absorption and emission wavelengths for applications in organic electronics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-difluoroanisole |

| 4-(4-fluoro-phenyl)-1H-imidazole |

Future Research Directions and Emerging Paradigms for 4 Ethynyl 2 Fluoro 1 Methoxybenzene

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 4-Ethynyl-2-fluoro-1-methoxybenzene will likely prioritize the development of more environmentally benign synthetic routes. This includes exploring solvent-free reaction conditions and the use of recyclable, solid catalysts. researchgate.net Such approaches not only offer environmental and safety benefits but can also lead to positive economic impacts by streamlining processes and reducing disposal costs. researchgate.net A key area of investigation will be the adaptation of multi-component, one-pot reactions under conditions like ultrasonic irradiation, which has shown success in the synthesis of other functionalized aromatic compounds. rsc.org These methods can significantly shorten reaction times and improve yields while adhering to green chemistry principles. researchgate.netrsc.org

Integration into Complex Bio-Conjugation Strategies

The terminal alkyne functionality in this compound makes it an ideal candidate for "click" chemistry, a set of powerful and reliable reactions for rapidly and cleanly joining molecular building blocks. This characteristic is particularly valuable in the field of bioconjugation, where molecules are attached to biomolecules such as proteins or nucleic acids. Future research will likely focus on leveraging this compound in the design and synthesis of complex bioconjugates for applications in diagnostics, therapeutic delivery, and fundamental biological studies. The fluorine and methoxy (B1213986) substituents can be exploited to fine-tune the physicochemical properties of the resulting conjugates, such as their stability, solubility, and pharmacokinetic profiles.

Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives

Chirality plays a crucial role in the biological activity of many molecules. The development of stereoselective synthetic methods to produce chiral derivatives of this compound represents a significant and challenging area for future research. This would involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis. The resulting enantiomerically pure compounds could have important applications in areas such as asymmetric catalysis and the development of new pharmaceuticals with improved efficacy and reduced side effects.

Advancements in in-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic protocols. The use of in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the real-time monitoring of chemical reactions as they occur. nih.govresearchgate.net Future research will likely see an increased application of these techniques to study the synthesis of this compound and its subsequent transformations. nih.gov In-situ FTIR, for instance, can provide valuable insights into the formation and consumption of intermediates, helping to elucidate reaction pathways and kinetics. mdpi.com This real-time analysis is particularly beneficial for understanding dynamic systems and time-sensitive processes, leading to improved control over product quality and yield. nih.gov

| Spectroscopic Technique | Information Gained |

| In-situ FTIR | Real-time monitoring of functional group transformations, identification of reaction intermediates, and kinetic data. nih.govmdpi.com |

| In-situ NMR | Detailed structural information about reactants, intermediates, and products in the reaction mixture. |

Synergistic Approaches Combining Synthetic, Computational, and Applied Research

The future of research on this compound will increasingly rely on a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and applied research. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the reactivity and properties of the molecule, guiding the design of new synthetic strategies and the development of novel applications. This synergistic approach will accelerate the discovery of new materials and functional molecules derived from this compound, with potential impacts in materials science, medicinal chemistry, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-Ethynyl-2-fluoro-1-methoxybenzene, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis of ethynyl-substituted methoxybenzenes typically involves cross-coupling reactions (e.g., Sonogashira coupling) or nucleophilic substitution. For example, palladium-catalyzed coupling of 2-fluoro-4-methoxyiodobenzene with trimethylsilylacetylene, followed by deprotection, yields the ethynyl group. Critical conditions include:

- pH stability : Maintain pH 5–9 in aqueous solutions to prevent decomposition of reactive groups .

- Catalysts : Use Pd(PPh₃)₄/CuI systems under inert atmospheres (N₂/Ar) to avoid side reactions.

- Temperature : Optimize between 60–80°C to balance reaction kinetics and functional group stability.

- Key Considerations : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity with GC-MS or HPLC .

Q. How does the electronic influence of substituents (fluoro, methoxy, ethynyl) affect the compound's reactivity in coupling reactions?

- Methodological Answer :

- Fluoro group : Acts as a strong electron-withdrawing group, directing electrophilic substitutions to the para position and stabilizing transition states in cross-couplings.

- Methoxy group : Electron-donating effects enhance solubility in polar solvents (e.g., DMF, THF) but may compete for reaction sites.

- Ethynyl group : Facilitates [2+2] cycloadditions or Sonogashira couplings; its linear geometry enables steric control in regioselective transformations.

- Experimental Design : Use DFT calculations (e.g., Gaussian 16) to model substituent effects and predict reaction pathways. Validate with kinetic studies (e.g., variable-temperature NMR) .

Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C1, ethynyl at C4). ¹⁹F NMR quantifies fluorine environment stability.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities.

- X-ray Crystallography : Resolve stereoelectronic effects of substituents on crystal packing.

- Quality Control : Monitor degradation via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. lack of efficacy in cellular assays)?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled ATP concentrations.

- Proteomic Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify isoform-specific interactions.

Q. What strategies enable enantioselective functionalization of this compound for chiral drug intermediate synthesis?

- Methodological Answer :

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in Pd-catalyzed asymmetric alkynylations.

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures.

- Stereochemical Analysis : Characterize enantiomers via chiral HPLC (Chiralpak IA column) or CD spectroscopy.

- Data Interpretation : The fluorine atom’s electronegativity can enhance stereoselectivity by polarizing the ethynyl π-system in transition states .

Q. How can computational methods predict and mitigate competing side reactions (e.g., alkyne dimerization) during synthesis?

- Methodological Answer :

- DFT Modeling : Simulate reaction pathways (e.g., using Gaussian 16) to identify activation barriers for dimerization vs. desired coupling.

- Solvent Screening : Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar transitions).

- In Situ Monitoring : Use ReactIR to track intermediate formations and adjust reagent stoichiometry dynamically.

- Case Study : A chloro-substituted analog required 2.2 equiv of alkyne precursor to suppress Glaser coupling byproducts, informed by computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for measuring logP (shake-flask method) and aqueous solubility (equilibrium solubility assays).

- Environmental Controls : Document temperature, humidity, and light exposure during stability tests.

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers due to methodological differences (e.g., DMSO stock concentration variances) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.